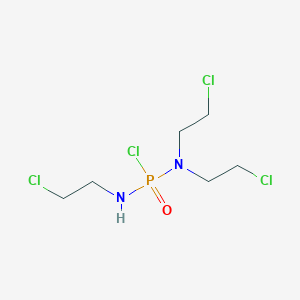
Phosphorodiamidic chloride, tris(2-chloroethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorodiamidic chloride, tris(2-chloroethyl)-, also known as tris(2-chloroethyl) phosphate, is an organophosphorus compound widely used as a flame retardant, plasticizer, and viscosity regulator. It is a colorless to pale yellow liquid with a slight odor and is soluble in water and organic solvents. This compound is commonly added to various polymers, including polyurethane, polyester resins, and polyacrylates, to enhance their flame resistance and flexibility .
準備方法
Synthetic Routes and Reaction Conditions
Phosphorodiamidic chloride, tris(2-chloroethyl)-, is synthesized through the reaction of phosphorus oxychloride with 2-chloroethanol. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the process. The general reaction can be represented as follows:
POCl3+3ClCH2CH2OH→(ClCH2CH2O)3P+3HCl
Industrial Production Methods
In industrial settings, the production of phosphorodiamidic chloride, tris(2-chloroethyl)-, involves large-scale reactors where phosphorus oxychloride and 2-chloroethanol are mixed in precise ratios. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion. The resulting product is then purified through distillation or other separation techniques to obtain the desired purity level .
化学反応の分析
Types of Reactions
Phosphorodiamidic chloride, tris(2-chloroethyl)-, undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid and 2-chloroethanol.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or alcohols in the presence of a base or catalyst.
Major Products Formed
Hydrolysis: Phosphoric acid and 2-chloroethanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used
科学的研究の応用
Phosphorodiamidic chloride, tris(2-chloroethyl)-, has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant in polymer chemistry.
Biology: Studied for its potential effects on biological systems and its role as an environmental contaminant.
Medicine: Investigated for its toxicological effects and potential therapeutic applications.
Industry: Widely used in the production of flame-retardant materials, plasticizers, and viscosity regulators for various industrial applications .
作用機序
The mechanism of action of phosphorodiamidic chloride, tris(2-chloroethyl)-, involves its interaction with various molecular targets and pathways. As a flame retardant, it acts by releasing phosphoric acid and other products that inhibit the combustion process. In biological systems, it can interact with cellular components, leading to potential toxic effects. The exact molecular targets and pathways involved in its action are still under investigation, but it is known to affect cellular metabolism and enzyme activity .
類似化合物との比較
Phosphorodiamidic chloride, tris(2-chloroethyl)-, can be compared with other similar compounds, such as:
Tris(1,3-dichloro-2-propyl) phosphate: Another organophosphorus flame retardant with similar applications but different chemical structure.
Tris(2,3-dibromopropyl) phosphate: A brominated flame retardant with distinct properties and applications.
Tris(2-chloroethyl) phosphate: Often used interchangeably with phosphorodiamidic chloride, tris(2-chloroethyl)-, but with slight differences in chemical behavior and applications.
These compounds share similar uses as flame retardants and plasticizers but differ in their chemical structures and specific applications. Phosphorodiamidic chloride, tris(2-chloroethyl)-, is unique due to its specific combination of chlorine and phosphorus atoms, which contribute to its effectiveness and versatility in various applications.
特性
CAS番号 |
60106-97-0 |
|---|---|
分子式 |
C6H13Cl4N2OP |
分子量 |
302.0 g/mol |
IUPAC名 |
N-[bis(2-chloroethyl)amino-chlorophosphoryl]-2-chloroethanamine |
InChI |
InChI=1S/C6H13Cl4N2OP/c7-1-4-11-14(10,13)12(5-2-8)6-3-9/h1-6H2,(H,11,13) |
InChIキー |
RQKOVRDRVNTNAE-UHFFFAOYSA-N |
正規SMILES |
C(CCl)NP(=O)(N(CCCl)CCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



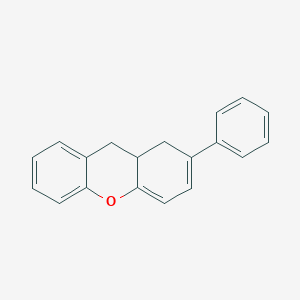

![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea](/img/structure/B14604562.png)
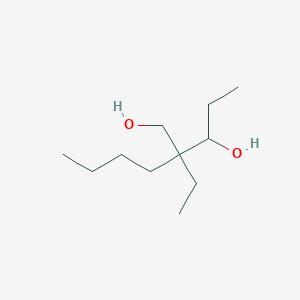
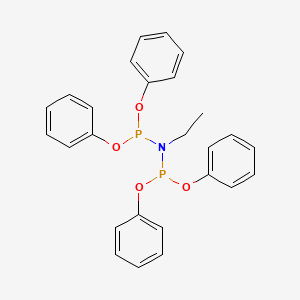
![3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea](/img/structure/B14604582.png)
![2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl-](/img/structure/B14604591.png)
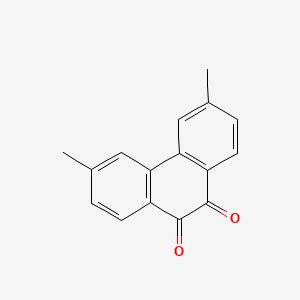
![2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate](/img/structure/B14604602.png)
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride](/img/structure/B14604603.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea](/img/structure/B14604608.png)
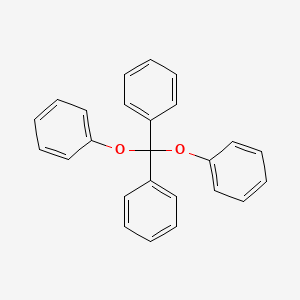
![Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14604612.png)
